2-benzyl-2-hydroxy-N',3-diphenylpropanehydrazide
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Overview
Description
2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide is an organic compound with a complex structure that includes benzyl, hydroxy, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide typically involves the reaction of benzyl chloride with 2-hydroxy-N’,3-diphenylpropanehydrazide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl ketone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-2-hydroxy-N’,3-diphenylpropanohydrazide: A closely related compound with similar structural features.
2-hydroxy-3-diphenylpropanehydrazide: Lacks the benzyl group but shares the hydroxy and diphenyl groups.
2-benzyl-2-hydroxypropanehydrazide: Lacks the diphenyl groups but contains the benzyl and hydroxy groups.
Uniqueness
2-benzyl-2-hydroxy-N’,3-diphenylpropanehydrazide is unique due to the presence of both benzyl and diphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzyl-2-hydroxy-N',3-diphenylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(24-23-20-14-8-3-9-15-20)22(26,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,23,26H,16-17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVPDMVOAORBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)NNC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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